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FAERS Analysis of Tivozanib: Methodology Overview

The real-world disproportionality analysis identified and quantified significant adverse events associated

with Tivozanib. The table below outlines the core methodologies used in the study [1].

Aspect Description

Data Source FDA Adverse Event Reporting System (FAERS)

Study Period January 2021 - December 2023 [1]

Case
Selection

Reports where Tivozanib was listed as the "Primary Suspect" drug [1]

Statistical
Methods

Reporting Odds Ratio (ROR), Proportional Reporting Ratio (PRR), Bayesian
Confidence Propagation Neural Network (BCPNN), Multi-item Gamma Poisson

Shrinker (MGPS) [1]

Signal
Criteria

AE signal was considered significant only if it met the thresholds for all four algorithms

simultaneously [1]
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The workflow for data extraction and analysis in such pharmacovigilance studies typically follows a

structured process to ensure robustness.

FAERS Database

Data Extraction & Processing

Statistical Analysis (Disproportionality)

Signal Detection & Validation

Clinical Interpretation
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Key Adverse Events and Clinical Characteristics

The analysis of 1,366 reports of Tivozanib-associated AEs identified 94 significant preferred terms (PTs)

[1]. The most frequently reported AEs and their timing are summarized below.

Category Findings

Most Common
AEs

Fatigue, Diarrhea, Nausea, Blood pressure increased, Decreased appetite,
Dysphonia (voice impairment) [1]
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Category Findings

Unexpected
Significant AEs

Dyspnea (shortness of breath), Constipation, Pain in extremity, Stomatitis (mouth
inflammation), Palmar-plantar erythrodysaesthesia syndrome (hand-foot

syndrome) [1]

Time to Onset
(TTO)

Median: 37 days (IQR: 11.75-91 days). Nearly half (46.35%) occurred within the

first month of treatment initiation [1]

This pattern of AEs is consistent with the known class effects of Vascular Endothelial Growth Factor

Receptor Tyrosine Kinase Inhibitors (VEGFR TKIs). The study also provides a visual representation of how

these AEs are distributed and prioritized for clinical attention.
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Key Insights for Clinical Practice

Safety Profile Confirmation: The FAERS analysis validates the known safety profile of Tivozanib
from clinical trials, with common AEs like hypertension and fatigue being manageable [1].
Novel Safety Signals: The identification of unexpected AEs like dyspnea and stomatitis provides

new hypotheses for clinicians to monitor in patients receiving Tivozanib [1].
Onset Timing: The finding that many AEs occur early (median 37 days) suggests that intensive

monitoring and patient education should be prioritized during the first months of therapy [1].

This FAERS data provides valuable post-marketing surveillance evidence. However, as a spontaneous

reporting system, it cannot establish causal relationships, and the findings should be considered hypothesis-

generating.
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Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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